3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one
Description
The compound 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one features a dihydropyrimidin-4-one core substituted with a 3-chlorophenylpiperazine moiety and a 4-methoxyphenyl group.
- The dihydropyrimidinone scaffold, known for diverse pharmacological roles (e.g., calcium channel modulation, kinase inhibition).
- The 3-chlorophenylpiperazine group, commonly associated with central nervous system (CNS) targeting (e.g., dopamine and serotonin receptor interactions).
- The 4-methoxyphenyl substituent, which may enhance lipophilicity and metabolic stability compared to other aryl groups.
Properties
IUPAC Name |
3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-31-20-7-5-17(6-8-20)21-14-22(29)28(16-25-21)15-23(30)27-11-9-26(10-12-27)19-4-2-3-18(24)13-19/h2-8,13-14,16H,9-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVRIXGXJCVLLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 442.9 g/mol. The structure includes a piperazine ring, a dihydropyrimidinone core, and various substituents that influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN4O3 |
| Molecular Weight | 442.9 g/mol |
| LogP | 2.1121 |
| Polar Surface Area | 61.252 Ų |
| Hydrogen Bond Acceptors | 7 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperazine moiety is significant for its interaction with neurotransmitter receptors, particularly in the central nervous system (CNS).
Potential Mechanisms:
- Antidepressant Activity : The compound may exhibit antidepressant-like effects by modulating serotonin and dopamine pathways.
- Antimicrobial Activity : Preliminary studies indicate that it possesses antibacterial properties against several strains, including Staphylococcus aureus and Escherichia coli.
- Antitumor Activity : Early research suggests potential efficacy in inhibiting tumor cell proliferation.
Biological Activity Studies
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this specific derivative.
Antimicrobial Activity
In vitro tests demonstrated that compounds similar to this one showed minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against various bacterial strains, indicating moderate antibacterial activity .
Antitumor Studies
Research on structurally related compounds has shown promising results in inhibiting cancer cell lines. For instance, derivatives with similar piperazine substitutions have been tested for their cytotoxic effects on human cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer) .
Case Studies
- Case Study on Antibacterial Effects :
- Antitumor Activity Evaluation :
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Feasibility : High yields (e.g., 89.1% for 10f ) suggest chloroaryl-piperazine derivatives are synthetically accessible.
- Biological Activity: Dihydropyrimidinones with piperazine moieties (e.g., BI69295) may target CNS receptors due to structural similarities to known antipsychotics. Sulfur-linked analogs (e.g., 4d) show anticancer activity, highlighting the role of linkers in modulating target specificity .
- The 3-chlorophenyl group may increase receptor affinity compared to non-halogenated aryl groups, as seen in urea derivatives (e.g., 2b in , ESI-MS m/z: 709.9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
